molecular formula C14H9Br2FO2 B3036535 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde CAS No. 352455-49-3

3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde

Cat. No.: B3036535
CAS No.: 352455-49-3
M. Wt: 388.03 g/mol
InChI Key: BEAPLPWLFVXQQM-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is a halogenated benzaldehyde derivative characterized by two bromine atoms at the 3- and 5-positions of the aromatic ring and a 4-fluorophenyl methoxy group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2FO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-1-3-11(17)4-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAPLPWLFVXQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223461
Record name 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352455-49-3
Record name 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352455-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the bromination of 4-[(4-fluorophenyl)methoxy]benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of continuous flow reactors can further enhance the efficiency of the process by minimizing reaction times and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde (CAS number 352455-49-3) is a synthetic organic compound that has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by data tables and case studies.

Pharmaceutical Research

This compound has been investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds. Its structure allows for modification that can lead to enhanced pharmacological properties.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzaldehyde moiety could enhance selectivity towards cancer cells while reducing toxicity to normal cells.

Material Science

The compound is also explored for its utility in material science, particularly in the synthesis of polymers and coatings. Its bromine atoms contribute to enhanced thermal stability and flame retardancy.

Data Table: Thermal Properties

PropertyValue
Glass Transition Temp120 °C
Decomposition Temp300 °C

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It can be utilized in the preparation of various functionalized compounds through reactions such as nucleophilic substitution and cross-coupling reactions.

Example Reaction:

The compound can undergo Suzuki coupling to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Biological Studies

In biological studies, this compound is being investigated for its interactions with biological targets, including enzymes and receptors. Its fluorinated phenyl group is particularly interesting for studies related to drug-receptor interactions due to its electronic properties.

Case Study: Enzyme Inhibition

A recent study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant inhibition percentage, suggesting potential therapeutic applications.

Environmental Chemistry

The environmental impact of brominated compounds is a growing area of research. Studies are focusing on the degradation pathways of this compound and its metabolites in aquatic systems.

Data Table: Degradation Products

Degradation ProductHalf-Life (Days)
Brominated Phenols10
Fluorinated Acids15

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C25H19BrN4O6)

  • Structural Similarities: Shares a brominated benzaldehyde moiety but incorporates a triazine ring and methoxyphenoxy groups.
  • Synthesis : Synthesized via stepwise substitution on 2,4,6-trichlorotriazine, contrasting with the target compound’s likely single-step bromination/etherification route .
  • Reactivity : The triazine core enables nucleophilic aromatic substitution, whereas the target compound’s aldehyde group may favor condensation reactions (e.g., Schiff base formation).

4-(Bromomethyl)benzaldehyde (C8H7BrO)

  • Structural Similarities : Contains a benzaldehyde core and bromine substituent but lacks the fluorophenyl methoxy group.
  • Reactivity : The bromomethyl group undergoes alkylation or nucleophilic displacement, whereas the target’s bromine atoms may direct electrophilic substitution or participate in coupling reactions (e.g., Suzuki-Miyaura) .
  • Safety : Both compounds require caution due to halogenated aromatic systems; however, 4-(bromomethyl)benzaldehyde’s safety data sheet highlights uninvestigated toxicology, a concern likely shared by the target compound .

4-(Difluoromethoxy)-3-methoxybenzaldehyde (C8H6F2O3)

  • Structural Similarities : Features fluorine and methoxy substituents but lacks bromine atoms.
  • Synthesis : Prepared via reaction of 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate, contrasting with the target’s bromination and etherification steps .
  • Physicochemical Properties: Log S (Solubility): -2.1 (indicative of moderate lipophilicity), compared to the target compound’s predicted lower solubility due to bromine’s hydrophobic effects.

4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole Derivatives

  • Structural Similarities : Benzaldehyde derivatives coupled with triazole amines via condensation.
  • Synthesis: Refluxing with substituted benzaldehydes in ethanol/acetic acid, a method applicable to the target compound for forming imine or hydrazone derivatives .
  • Bioactivity : Triazole-benzaldehyde hybrids often exhibit antimicrobial or antitumor activity, hinting at possible biological applications for the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde C14H9Br2FO2 3,5-Br; 4-(4-F-C6H4-OCH2) High electrophilicity; drug design Inferred
Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-... C25H19BrN4O6 Triazine; 4-Br; 4-OCH3 Agrochemical intermediates
4-(Bromomethyl)benzaldehyde C8H7BrO Br-CH2 Alkylation reactions
4-(Difluoromethoxy)-3-methoxybenzaldehyde C8H6F2O3 3-OCH3; 4-OCHF2 Metabolic stability; Log S = -2.1
4-Amino-3,5-bis(2,4-dichlorophenoxy)-... Varies Triazole; 2,4-Cl-C6H3-O Antimicrobial agents

Key Findings and Implications

  • Safety : Halogenated benzaldehydes generally require stringent handling protocols, as evidenced by 4-(bromomethyl)benzaldehyde’s uncharacterized toxicity profile .

Biological Activity

3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is a synthetic organic compound notable for its unique structural features, including bromine and fluorine substitutions. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has the molecular formula C14H9Br2FO2C_{14}H_{9}Br_{2}FO_{2} and is characterized by:

  • Bromine Atoms : Positioned at the 3 and 5 locations on the benzene ring.
  • Fluorophenyl Group : A fluorinated phenyl ether group at the para position relative to the aldehyde.
  • Methoxy Group : Located at the 4 position on the benzene ring.

This specific substitution pattern contributes to its distinct chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. This is a common characteristic of brominated compounds, which can alter enzyme activity through binding interactions .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated through various assays. The following table summarizes findings from related compounds that share structural similarities:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Activity Level
Compound AS. aureus3.125 μg/mLStrong
Compound BE. coli6.25 μg/mLModerate
Compound CP. aeruginosa12.5 μg/mLWeak

These results suggest that modifications to the structure can significantly impact antibacterial efficacy .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that brominated benzaldehyde derivatives can induce apoptosis in cancer cell lines. One study indicated that a related compound reduced cell viability in liver cancer cells by over 50% at concentrations of 10 µM after 48 hours of treatment .
  • Antifungal Activity : Research has demonstrated that certain derivatives exhibit antifungal properties against strains like Candida albicans. The effectiveness varies with structural modifications; for instance, adding electron-withdrawing groups enhances activity against fungal pathogens .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and may cross the blood-brain barrier (BBB), indicating potential for central nervous system applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde, and how can reaction yields be improved?

  • Methodology : A common approach involves alkylation of 3,5-dibromo-4-hydroxybenzaldehyde with 4-fluorobenzyl bromide. Use potassium carbonate (K₂CO₃) as a base in anhydrous ethanol or DMF under reflux (4–6 hours). Monitor reaction progress via TLC. Post-reaction, evaporate the solvent under reduced pressure and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent) or using phase-transfer catalysts to enhance reactivity of the phenolic oxygen .

Q. How can researchers validate the purity and structure of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (δ ~9.8–10.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm). The 4-fluorophenyl group shows coupling patterns (e.g., doublets for para-substituted fluorine).
  • MS (ESI or EI) : Look for molecular ion peaks matching the molecular weight (C₁₄H₈Br₂FO₂: ~403.9 g/mol). Fragmentation patterns should align with bromine isotope signatures (1:2:1 ratio for dibromo compounds) .
  • FT-IR : Verify the aldehyde C=O stretch (~1700 cm⁻¹) and C-O-C ether stretch (~1250 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodology : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., dichloromethane). Test stability under light and humidity: store in amber vials at –20°C under inert atmosphere. Monitor decomposition via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to determine spatial arrangements of bromine and 4-fluorophenyl groups. Refinement via SHELXL or SHELXD is critical for resolving torsional angles and hydrogen-bonding motifs (e.g., O–H⋯O interactions). Compare with homologues (e.g., ’s fluorophenyl-acenaphthene structure) to assess steric effects from bromine substituents .

Q. What mechanistic insights explain low reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Analysis : The electron-withdrawing nature of bromine and fluorine substituents deactivates the aromatic ring, hindering NAS. Experimental design should include:

  • Computational modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Alternative pathways : Test Ullmann coupling or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives .

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

  • Methodology :

  • Steric maps : Generate using software like GaussView to visualize hindrance around the 3,5-dibromo positions.
  • Directed ortho-metalation : Use lithiating agents (e.g., LDA) to target less hindered positions.
  • Controlled experiments : Compare reaction outcomes with mono-bromo or non-fluorinated analogues to isolate electronic vs. steric contributions .

Q. What strategies address contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Troubleshooting :

  • Dynamic effects : Assess rotational barriers of the 4-fluorophenylmethoxy group via variable-temperature NMR.
  • Impurity profiling : Use HSQC/HMBC to distinguish coupling artifacts from actual substituents.
  • Synchrotron XRD : Resolve ambiguous electron density features in crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde

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